molecular formula C10H8O2 B1205916 2-Formyl-1-indanone CAS No. 56794-24-2

2-Formyl-1-indanone

Cat. No. B1205916
CAS RN: 56794-24-2
M. Wt: 160.17 g/mol
InChI Key: NWROWRUAPHQSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-formylindan-1-one is a formylindanone. It derives from an indan-1-one.

Scientific Research Applications

  • Synthetic and Structural Studies :

    • 2-Formyl-1-indanone derivatives show potential as therapeutic agents. A study reported the synthesis of novel arylidene indanones linked to 2,3-dihydrobenzofuran, which were characterized using spectroscopic methods and quantum chemical studies (Shinde et al., 2020).
  • Antitubercular Agents :

    • 1-Chloro-2-formyl indenes and tetralenes, derived from indanones, demonstrated antitubercular activity against Mycobacterium tuberculosis, highlighting their potential therapeutic applications (Chanda et al., 2011).
  • Broad Biological Activities :

    • Indanones and their derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, and anticancer properties. They are also used in neurodegenerative diseases treatment and as insecticides, fungicides, and herbicides (Turek et al., 2017).
  • Catalytic Applications :

    • Studies on the iridium-catalyzed annulation of 1,3-dienes with 2-formylphenylboronic acid showed high regio- and stereoselectivity, yielding indanol derivatives. This emphasizes the catalytic utility of 2-formyl-1-indanone derivatives in chemical synthesis (Nishimura et al., 2007).
  • Anti-Inflammatory Agents for Acute Lung Injury :

    • Novel 2-benzylidene-1-indanone derivatives were synthesized and evaluated as anti-inflammatory agents for acute lung injury treatment, showcasing the therapeutic potential of these compounds (Xiao et al., 2018).
  • Optical and Semiconductor Applications :

    • Iron(III) complexes of 2-benzylidene-1-indanone derivatives were synthesized and used in semiconducting thin films. These complexes displayed potential for photovoltaic and luminescence applications (González et al., 2014).
  • Photochemical Reactivity :

    • The photochemical reactivity of certain 2-indanone derivatives was explored in both solution and crystals, revealing insights into their electronic relaxation and reactivity (Ng et al., 2002).
  • Potential Neurological Treatment Applications :

    • Methoxy substituted 2-benzylidene-1-indanone derivatives were investigated as A1 and A2A AR antagonists, with potential applications in the treatment of neurological conditions (Janse van Rensburg et al., 2019).

properties

CAS RN

56794-24-2

Product Name

2-Formyl-1-indanone

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

3-oxo-1,2-dihydroindene-2-carbaldehyde

InChI

InChI=1S/C10H8O2/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6,8H,5H2

InChI Key

NWROWRUAPHQSLF-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=CC=CC=C21)C=O

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Formyl-1-indanone
Reactant of Route 2
Reactant of Route 2
2-Formyl-1-indanone
Reactant of Route 3
2-Formyl-1-indanone
Reactant of Route 4
Reactant of Route 4
2-Formyl-1-indanone
Reactant of Route 5
2-Formyl-1-indanone
Reactant of Route 6
2-Formyl-1-indanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.